molecular formula C11H10N2O4 B3293649 methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate CAS No. 885521-16-4

methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate

Cat. No.: B3293649
CAS No.: 885521-16-4
M. Wt: 234.21 g/mol
InChI Key: PPMFXLUCYQGKEY-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a formyl group at the 3-position, a methoxy group at the 4-position, and a carboxylate ester at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-9-4-6(11(15)17-2)3-7-10(9)8(5-14)13-12-7/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMFXLUCYQGKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole core, followed by functional group modifications. For instance, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the methoxy group can be added through methylation reactions. The carboxylate ester is usually formed by esterification of the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Methyl 3-carboxy-4-methoxy-2H-indazole-6-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-4-methoxy-2H-indazole-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for drug development due to its structural similarity to bioactive indazole derivatives.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate depends on its specific biological target. In general, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group may participate in hydrogen bonding or covalent interactions with target proteins, while the methoxy and carboxylate groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-2H-indazole-6-carboxylate: Lacks the methoxy group at the 4-position.

    Methyl 4-methoxy-2H-indazole-6-carboxylate: Lacks the formyl group at the 3-position.

    Methyl 3-formyl-4-methoxy-2H-indazole-5-carboxylate: The carboxylate group is at the 5-position instead of the 6-position.

Uniqueness

Methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of a formyl group, a methoxy group, and a carboxylate ester in the indazole framework provides a versatile scaffold for further chemical modifications and biological evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-formyl-4-methoxy-2H-indazole-6-carboxylate

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